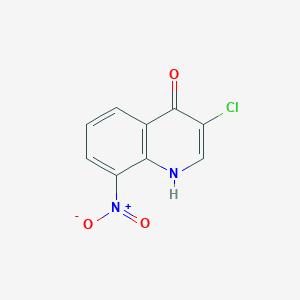
3-Chloro-8-nitroquinolin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cloro-8-nitroquinolin-4-OL es un compuesto químico con la fórmula molecular C9H5ClN2O3. Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Cloro-8-nitroquinolin-4-OL normalmente implica la cloración y nitración de derivados de quinolina. Un método común implica la cloración de 3-nitroquinolin-4-OL utilizando oxicloruro de fósforo (POCl3) bajo condiciones de reflujo. La reacción se lleva a cabo añadiendo POCl3 a una solución de 3-nitroquinolin-4-OL y calentando la mezcla a reflujo .
Métodos de Producción Industrial
Los métodos de producción industrial para 3-Cloro-8-nitroquinolin-4-OL pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener 3-Cloro-8-nitroquinolin-4-OL de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Cloro-8-nitroquinolin-4-OL experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El grupo cloro puede sustituirse por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y perácidos.
Reducción: Se utilizan agentes reductores como cloruro de estaño (II) (SnCl2) y hierro (Fe) en condiciones ácidas.
Principales Productos Formados
Oxidación: N-óxidos de quinolina.
Reducción: 3-Cloro-8-aminoquinolin-4-OL.
Sustitución: Diversos derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-Cloro-8-nitroquinolin-4-OL tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinolina más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 3-Cloro-8-nitroquinolin-4-OL implica su interacción con objetivos moleculares específicos y vías. Por ejemplo, puede inhibir ciertas enzimas o interferir con los procesos celulares. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que pueden interactuar con macromoléculas biológicas, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
3-Cloro-4-nitroquinolina: Estructura similar pero carece del grupo hidroxilo.
8-Nitroquinolina: Carece de los grupos cloro e hidroxilo.
4-Cloro-8-nitroquinolina: Similar pero carece del grupo hidroxilo.
Unicidad
3-Cloro-8-nitroquinolin-4-OL es único debido a la presencia de grupos cloro y nitro junto con un grupo hidroxilo. Esta combinación de grupos funcionales imparte reactividad química y posibles actividades biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
65674-04-6 |
|---|---|
Fórmula molecular |
C9H5ClN2O3 |
Peso molecular |
224.60 g/mol |
Nombre IUPAC |
3-chloro-8-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-4-11-8-5(9(6)13)2-1-3-7(8)12(14)15/h1-4H,(H,11,13) |
Clave InChI |
XDDZQXQZUBKOKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)
![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)

![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)



![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)
